- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers, Journal of Organic Chemistry, 1991, 56(26), 7305-13
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
94687-10-2 structure
Product Name:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
CAS番号:94687-10-2
MF:C20H24O7
メガワット:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072
Update Time:2025-09-27
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
-
- MDL: MFCD28399424
- インチ: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- InChIKey: WXFAFGNQMYMUDX-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 376.15220310g/mol
- どういたいしつりょう: 376.15220310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 10
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 83.4Ų
じっけんとくせい
- ふってん: 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064271-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$161.66 | 2023-08-31 | |
| Alichem | A019064271-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 250mg |
$258.56 | 2023-08-31 | |
| Alichem | A019064271-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$646.32 | 2023-08-31 | |
| Alichem | A019064271-5g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 5g |
$2133.07 | 2023-08-31 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2021-06-17 | |
| Chemenu | CM116320-250mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 250mg |
$331 | 2021-06-17 | |
| Chemenu | CM116320-1g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 1g |
$826 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 100mg |
1111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 250mg |
2374CNY | 2021-05-08 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2022-06-09 |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism, Organic Letters, 2023, 25(26), 4792-4796
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
リファレンス
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid, Catalysis Science & Technology, 2019, 9(2), 384-397
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation, Chem Catalysis, 2022, 2(6), 1407-1427
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation, Angewandte Chemie, 2022, 61(40),
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics, Green Chemistry, 2022, 24(8), 3193-3207
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
リファレンス
- One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles, European Journal of Organic Chemistry, 2022, 2022(2),
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
リファレンス
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process, Science Bulletin, 2019, 64(22), 1658-1666
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
リファレンス
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
リファレンス
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin, Applied Catalysis, 2023, 325,
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
リファレンス
- Mechanistic insights into lignin depolymerisation in acidic ionic liquids, Green Chemistry, 2016, 18(20), 5456-5465
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
リファレンス
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol, Angewandte Chemie, 2020, 59(8), 3063-3068
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage, Chemical Communications (Cambridge, 2019, 55(7), 925-928
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
リファレンス
- Redox Catalysis Facilitates Lignin Depolymerization, ACS Central Science, 2017, 3(6), 621-628
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide
リファレンス
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts, Green Chemistry, 2016, 18(7), 2029-2036
合成方法 17
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
リファレンス
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
注文番号:A917093
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 13:01
価格 ($):293.0
Email:sales@amadischem.com
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 関連文献
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
清らかである:99%
はかる:1g
価格 ($):293.0